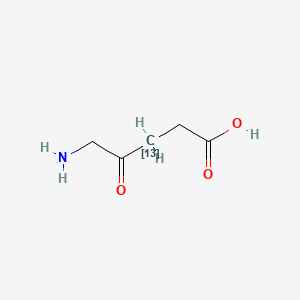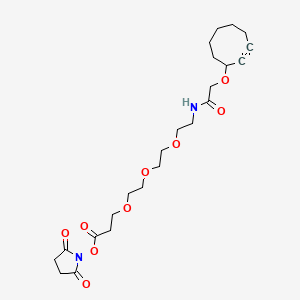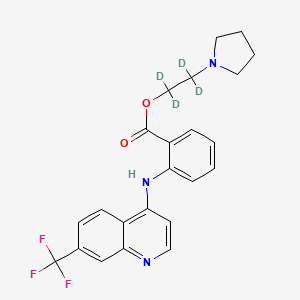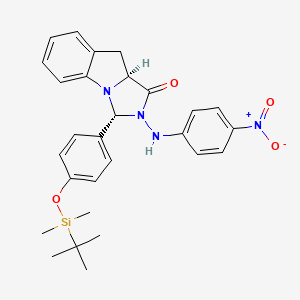
5-amino-4-oxo(313C)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-oxo(313C)pentanoic acid is a compound with significant interest in various scientific fields It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a keto group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-oxo(313C)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-oxo(313C)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 5-amino-4-hydroxy(313C)pentanoic acid.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Amino-4-hydroxy(313C)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-4-oxo(313C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-amino-4-oxo(313C)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence metabolic processes and cellular functions, making the compound valuable for studying biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: Similar structure but lacks the keto group at the 4th position.
4-Oxopentanoic acid: Similar structure but lacks the amino group at the 5th position.
5-Amino-4-hydroxy(313C)pentanoic acid: A reduced form of 5-amino-4-oxo(313C)pentanoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
5-amino-4-oxo(313C)pentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1 |
Clé InChI |
ZGXJTSGNIOSYLO-OUBTZVSYSA-N |
SMILES isomérique |
C([13CH2]C(=O)CN)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)




![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)







